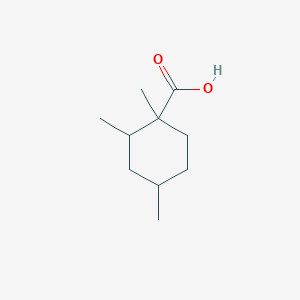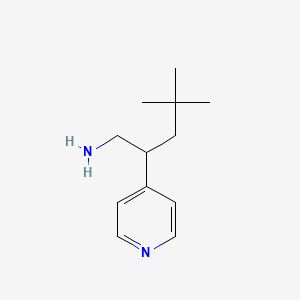
4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine is an organic compound that features a pyridine ring attached to a pentan-1-amine backbone with two methyl groups at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinecarboxaldehyde and 4,4-dimethylpentan-1-amine.
Condensation Reaction: The 4-pyridinecarboxaldehyde undergoes a condensation reaction with 4,4-dimethylpentan-1-amine in the presence of a suitable catalyst, such as sodium triacetoxyborohydride, to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It can be used as a ligand in coordination chemistry to study metal-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyridine: A simpler analog with a single amine group attached to the pyridine ring.
4,4’-Dipyridylamine: A compound with two pyridine rings connected by an amine group.
Tris(pyridin-4-yl)amine: A compound with three pyridine rings connected to a central amine group.
Uniqueness
4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine is unique due to the presence of the dimethyl groups on the pentan-1-amine backbone, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C12H20N2 |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-pyridin-4-ylpentan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)8-11(9-13)10-4-6-14-7-5-10/h4-7,11H,8-9,13H2,1-3H3 |
Clave InChI |
CGZNSXGKMBOQDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(CN)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
![Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13198355.png)
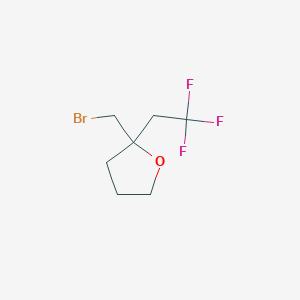
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)
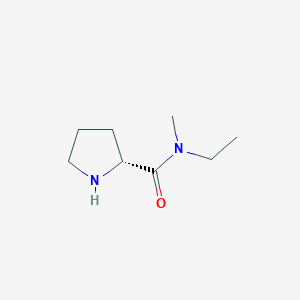
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
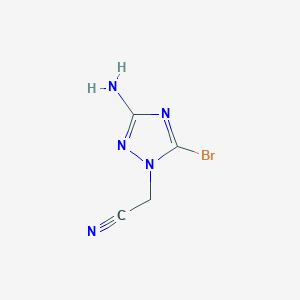
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)


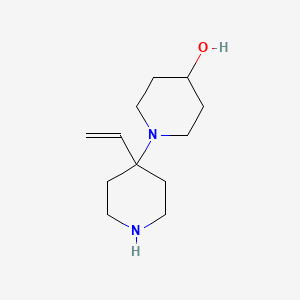
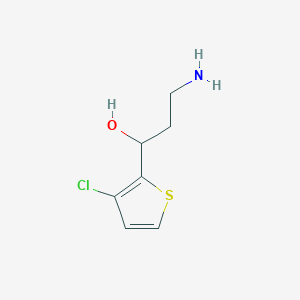
![1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13198414.png)
